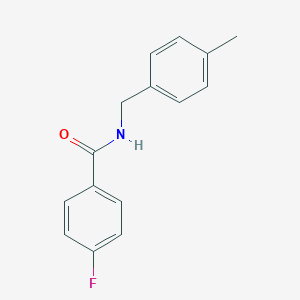

4-fluoro-N-(4-methylbenzyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-11-2-4-12(5-3-11)10-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWRECUKOMUNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Fluoro N 4 Methylbenzyl Benzamide

Direct Amide Bond Formation Approaches

The construction of the amide linkage in 4-fluoro-N-(4-methylbenzyl)benzamide is typically accomplished through direct methods involving the reaction of an activated carboxylic acid derivative with an amine or through the use of coupling agents that facilitate the condensation of the carboxylic acid and the amine.

Acylation Reactions Employing 4-Fluorobenzoyl Derivatives

A traditional and widely employed method for forming the amide bond is the acylation of 4-methylbenzylamine (B130917) with a reactive derivative of 4-fluorobenzoic acid, most commonly 4-fluorobenzoyl chloride. This approach, often performed under Schotten-Baumann conditions, involves the reaction of the amine with the acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct. organic-chemistry.orgwikipedia.orgjkchemical.comtestbook.com

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. The use of a biphasic system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (such as sodium hydroxide), is common. wikipedia.orgtestbook.com The starting materials and the product remain in the organic phase, while the acid byproduct is neutralized in the aqueous phase, driving the reaction to completion. testbook.com

A representative procedure for a similar benzamide (B126) synthesis involves treating the amine with the benzoyl chloride in a suitable solvent like chloroform (B151607) under reflux. nih.gov Subsequent work-up typically involves washing the reaction mixture with dilute acid and a basic solution to remove unreacted starting materials and byproducts, followed by purification, often through crystallization. nih.gov

Coupling Reactions for N-(4-Methylbenzyl)benzamide Formation

Modern synthetic chemistry often favors the use of coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the more reactive acid chloride. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.govresearchgate.netresearchgate.net The addition of HOBt is known to suppress side reactions and reduce the risk of racemization if chiral centers are present. researchgate.net The reaction mechanism involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide, which is then converted to a more reactive HOBt ester. This ester is subsequently attacked by the amine to form the desired amide. nih.gov

Other effective coupling reagents include uronium and phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known for their high efficiency and rapid reaction times. nih.govresearchgate.net

The choice of solvent is crucial for the success of these coupling reactions, with aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) being frequently used. nih.govresearchgate.net

Synthesis of Precursor Molecules

The efficient synthesis of this compound relies on the availability of high-purity precursor molecules: a derivative of 4-fluorobenzoic acid and 4-methylbenzylamine.

Preparation of 4-Fluorobenzoic Acid Derivatives

The most common precursor for acylation reactions is 4-fluorobenzoyl chloride. This can be readily prepared from 4-fluorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov A typical laboratory-scale preparation involves refluxing 4-fluorobenzoic acid with an excess of thionyl chloride, often with a catalytic amount of DMF. nih.gov The excess thionyl chloride can be removed by distillation or by co-evaporation with a suitable solvent. nih.gov

Alternative methods for synthesizing 4-fluorobenzoyl chloride include the hydrolysis of 4-fluorotrichlorotoluene, which itself can be prepared by the chlorination of 4-fluorotoluene. researchgate.net

For coupling reactions, 4-fluorobenzoic acid is used directly. It is commercially available or can be synthesized by the oxidation of 4-fluorotoluene.

Synthesis of 4-Methylbenzylamine Intermediates

4-Methylbenzylamine is a commercially available reagent. google.com However, it can also be synthesized in the laboratory through various methods. One common route is the reduction of 4-methylbenzonitrile. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another approach involves the reductive amination of 4-methylbenzaldehyde. This process typically involves the reaction of the aldehyde with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis of this compound. Key parameters that can be adjusted to improve the yield and purity of the final product include the choice of reagents, solvent, temperature, and reaction time.

For acylation reactions , the choice of base and solvent system can significantly impact the outcome. While aqueous sodium hydroxide (B78521) is commonly used, organic bases such as triethylamine (B128534) or pyridine (B92270) can also be employed, particularly in non-aqueous reaction conditions. organic-chemistry.orgjkchemical.com The reaction temperature can be varied, with some reactions proceeding at room temperature while others may require heating to achieve a reasonable rate. nih.gov

In coupling reactions , the selection of the coupling agent and any additives is paramount. For instance, in EDC/HOBt mediated couplings, the pH of the reaction mixture can be a critical factor, with the optimal pH often being a balance between the pKa of the carboxylic acid and the coupling agent. nih.gov The stoichiometry of the reagents is also important; using a slight excess of the amine and coupling agent can help to drive the reaction to completion. nih.gov However, using a large excess can complicate the purification process. nih.gov

The purification of the final product is a crucial step for obtaining high-purity this compound. Common purification techniques include recrystallization, which is often effective for crystalline solids, and column chromatography on silica (B1680970) gel. nih.govnih.gov The choice of solvent for recrystallization or the eluent system for chromatography must be optimized to achieve efficient separation from any unreacted starting materials or byproducts.

Below is an interactive data table summarizing various coupling reagents used in amide bond formation:

| Coupling Reagent | Common Additives | Typical Solvents | Key Features |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, DMF | Byproduct (DCU) is poorly soluble, can complicate work-up. nih.gov |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DCM, DMF, Acetonitrile, Water | Water-soluble byproduct, easier work-up. nih.govnih.gov |

| HATU | DIPEA | DMF | Highly efficient, fast reaction times. nih.gov |

| PyBOP | DIPEA | DMF, DCM | Effective for sterically hindered substrates. |

| Thionyl Chloride | DMF (catalyst) | Chloroform, Toluene | Forms acid chloride, highly reactive. nih.gov |

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern pharmaceutical development. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound, green strategies can be applied to the formation of the central amide bond, a reaction traditionally reliant on methods that generate significant chemical waste.

Key green methodologies applicable to the synthesis of this compound include the use of biocatalysis, alternative energy sources like microwave irradiation, mechanochemistry, and the use of environmentally benign solvents.

Biocatalysis: Enzymes offer a highly selective and efficient route to amide bond formation under mild, aqueous conditions. Lipases, for instance, can catalyze the amidation reaction between an ester derivative of 4-fluorobenzoic acid and 4-methylbenzylamine. This approach avoids the use of toxic coupling agents and harsh reaction conditions. The development of biocatalytic systems, such as those using immobilized enzymes or nano- and microreactors, can further enhance reaction efficiency and catalyst recyclability. mdpi.comnih.gov For example, lipase (B570770) TL IM from Thermomyces lanuginosus has been successfully used to catalyze aza-Michael additions to form various nitrogen-containing compounds in high yields, demonstrating the potential of biocatalysts in C-N bond formation. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is an alternative energy source that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. For the synthesis of this compound, a microwave-assisted approach could involve the direct reaction of 4-fluorobenzoic acid with 4-methylbenzylamine, potentially without a solvent or catalyst. Such solvent-free and catalyst-free methods under microwave conditions represent a significant advancement in green synthesis. researchgate.net

Mechanochemistry: Mechanochemical synthesis, typically performed in a ball mill, is a solvent-free or low-solvent technique that uses mechanical energy to drive chemical reactions. The synthesis of amides has been successfully demonstrated using mechanochemical grinding of a carboxylic acid and an amine with a coupling reagent. rsc.org This method minimizes solvent waste, a primary contributor to the environmental impact of chemical processes.

The following table compares a traditional synthesis approach for an amide with potential green alternatives that could be applied to the synthesis of this compound.

| Feature | Traditional Amidation | Green Alternative 1: Biocatalysis | Green Alternative 2: Microwave (Solvent-Free) |

| Starting Materials | 4-fluorobenzoic acid, 4-methylbenzylamine | Methyl 4-fluorobenzoate, 4-methylbenzylamine | 4-fluorobenzoic acid, 4-methylbenzylamine |

| Catalyst/Reagent | Stoichiometric coupling agents (e.g., EDC, HOBt) | Immobilized Lipase | None or catalytic acid/base |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water or buffer | None (Solvent-free) |

| Energy Source | Conventional heating (reflux) | Room temperature or mild heat (e.g., 45°C) mdpi.com | Microwave Irradiation |

| Reaction Time | Several hours to days | Hours | Minutes researchgate.net |

| By-products | Urea or other coupling agent-derived waste | Water/Methanol | Water |

| Work-up | Aqueous washes, extraction | Simple filtration of enzyme | Direct isolation of product |

| Environmental Impact | High (toxic solvents, stoichiometric waste) | Low (biodegradable catalyst, benign solvent) | Very Low (no solvent, minimal waste) |

These green chemistry approaches offer promising pathways to synthesize this compound in a more sustainable and environmentally responsible manner, aligning with the modern objectives of the pharmaceutical and chemical industries.

Advanced Spectroscopic and Crystallographic Characterization of 4 Fluoro N 4 Methylbenzyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds in solution. The analysis of 1H, 13C, and 2D NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 4-fluoro-N-(4-methylbenzyl)benzamide molecule.

1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in its different chemical environments. Based on data from the closely related compound N-(4-methylbenzyl)benzamide, the following proton chemical shifts can be anticipated. rsc.org

The aromatic protons of the 4-fluorobenzoyl group would likely appear as two multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded. The fluorine atom will introduce further complexity through spin-spin coupling. The protons on the 4-methylbenzyl moiety would also give rise to characteristic signals. The two aromatic protons on this ring are expected to appear as a doublet, while the other two will also present as a doublet, typically in the range of δ 7.1 to 7.3 ppm.

A broad singlet corresponding to the amide proton (N-H) is anticipated, likely in the region of δ 6.4-6.5 ppm, although its chemical shift can be highly dependent on the solvent and concentration. rsc.org The benzylic protons (-CH2-) would appear as a doublet, a result of coupling with the adjacent N-H proton, typically around δ 4.6 ppm. rsc.org Finally, the methyl protons (-CH3) of the tolyl group would give a sharp singlet in the upfield region, expected around δ 2.3-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (4-fluorobenzoyl) | 7.0 - 8.0 | Multiplets |

| Aromatic (4-methylbenzyl) | 7.1 - 7.3 | Doublets |

| Amide (N-H) | 6.4 - 6.5 | Broad Singlet |

| Benzylic (-CH2-) | ~4.6 | Doublet |

13C NMR Spectral Analysis

The 13C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the amide group is the most deshielded and would appear significantly downfield, typically in the range of δ 165-168 ppm. The aromatic carbons would resonate in the region of δ 115-140 ppm. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The quaternary carbons of the aromatic rings will generally have lower intensities compared to the protonated carbons. The benzylic carbon (-CH2-) is expected to appear around δ 44 ppm, while the methyl carbon (-CH3) will be found in the upfield region, typically around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 168 |

| Aromatic (C-F) | ~163 (with large ¹JCF) |

| Aromatic (C) | 115 - 140 |

| Benzylic (-CH2-) | ~44 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the spin-spin coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled aromatic protons on each ring and between the N-H proton and the benzylic -CH2- protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the 13C NMR spectrum based on the already assigned 1H NMR signals. For instance, the signal for the benzylic protons would show a correlation to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would be expected from the benzylic protons to the quaternary carbon of the 4-methylphenyl ring and to the carbonyl carbon. Correlations from the amide proton to the carbonyl carbon and the benzylic carbon would also be anticipated.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption and is anticipated to appear around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration should give a strong band in the 1100-1250 cm⁻¹ region.

The Raman spectrum would complement the IR data. Non-polar bonds often give strong Raman signals. Therefore, the aromatic C=C stretching vibrations and the symmetric vibrations of the molecule are expected to be prominent.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | > 3000 |

| C=O (amide) | Stretch (Amide I) | 1640 - 1680 |

| N-H | Bend (Amide II) | ~1550 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. The molecular formula of this compound is C15H14FNO. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm this composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation would involve cleavage of the amide bond, leading to the formation of the 4-fluorobenzoyl cation and the 4-methylbenzylaminium ion or related fragments.

Table 4: High-Resolution Mass Spectrometry Data for C15H14FNO

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 243.1059 |

| [M+H]⁺ | 244.1137 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure for this compound has been found in the searched literature, analysis of related compounds such as 3-fluoro-N-(p-tolyl)benzamide provides insight into the likely solid-state conformation.

It is expected that the molecule would adopt a conformation where the two aromatic rings are not coplanar. The dihedral angle between the fluorobenzoyl and the methylbenzyl planes would be significant. The amide linkage is expected to be nearly planar. In the crystal lattice, intermolecular hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of adjacent molecules is anticipated to be a dominant feature, likely forming chains or ribbons of molecules. These chains would then pack to form the three-dimensional crystal structure, influenced by other weaker interactions such as C-H···π and π-π stacking interactions.

Table 5: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Feature |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Key Interactions | N-H···O hydrogen bonding |

Determination of Molecular Conformation and Bond Parameters

The molecular conformation of benzamides is largely defined by the dihedral angles between the aromatic rings and the central amide plane. In analogous structures like N-(4-methylphenyl)benzamide, the benzene (B151609) and methylphenyl rings are significantly twisted relative to each other, with a dihedral angle of 63.41 (5)°. researchgate.net The amide group itself is twisted out of the plane of the benzene ring by 20.5 (1)°. researchgate.net For 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined at 27.06 (7)° and 23.86 (7)° to the amide portion, respectively. nih.gov This non-planar conformation is a common feature in N-aryl benzamides.

Bond parameters, including bond lengths and angles, are crucial for defining the molecular geometry. In related benzamides, the C-N and C=O bond lengths of the amide group are consistent with accepted values. For instance, in N-(4-methylphenyl)benzamide, these parameters are comparable to other N-aromatic amides. researchgate.net The presence of a fluorine substituent on the benzoyl ring is expected to have a minimal but discernible effect on the bond lengths and angles within that ring due to its electronegativity.

Table 1: Representative Bond Parameters in Analogous Benzamide (B126) Structures

| Bond/Angle | N-(4-methylphenyl)benzamide researchgate.net | 2-fluoro-N-(4-methoxyphenyl)benzamide nih.gov |

|---|---|---|

| C=O bond length | Not specified | Not specified |

| C-N bond length | Not specified | Not specified |

| Dihedral angle (Ring 1/Amide) | 20.5 (1)° | 27.06 (7)° |

| Dihedral angle (Ring 2/Amide) | Not specified | 23.86 (7)° |

| Dihedral angle (Ring 1/Ring 2) | 63.41 (5)° | 3.46 (9)° |

Note: Data is for analogous compounds and serves as a predictive model for this compound.

Crystal Packing Architecture and Supramolecular Interactions

The arrangement of molecules in the crystalline state, or crystal packing, is governed by a variety of non-covalent interactions. In N-aryl benzamide derivatives, the crystal packing is often stabilized by a network of hydrogen bonds and other weak interactions, leading to the formation of well-defined supramolecular architectures. For example, in 2-fluoro-N-(4-methoxyphenyl)benzamide, molecules are linked into rows which then form corrugated sheets. nih.gov

Analysis of Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···O)

Intermolecular hydrogen bonds are pivotal in dictating the crystal packing of benzamides. The most prominent of these is the N-H···O hydrogen bond, where the amide proton acts as a donor and the carbonyl oxygen acts as an acceptor. This interaction typically links molecules into chains or dimers. researchgate.netnih.gov In N-(4-methylphenyl)benzamide, molecules are linked into chains along the b-axis by N-H···O hydrogen bonds. researchgate.net Similarly, in 2-fluoro-N-(4-methoxyphenyl)benzamide, intermolecular N-H···O hydrogen bonds link molecules into rows. nih.gov

Table 2: Hydrogen Bond Geometries in Analogous Benzamide Structures

| Interaction | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| N-H···O | N-H···O=C | ~2.9 - 3.1 | ~150 - 170 |

| C-H···O | C-H···O=C | ~3.2 - 3.5 | ~130 - 160 |

Note: The values presented are typical ranges observed in related benzamide crystal structures and are predictive for this compound.

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds like this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution order is determined by the polarity of the analytes; more polar impurities would elute earlier, while the less polar benzamide would be retained longer.

The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with minimal contributions from other peaks. Method validation would involve assessing parameters such as linearity, accuracy, precision, and specificity to ensure the reliability of the purity determination. While specific HPLC conditions for this compound are not available in the provided search results, the general principles of HPLC for benzamide derivatives are well-established. bldpharm.com

Computational Chemistry and Theoretical Investigations of 4 Fluoro N 4 Methylbenzyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurjchem.com It is widely employed to predict molecular properties, including optimized geometry, electronic energies, and spectroscopic characteristics, providing a robust framework for understanding the intrinsic features of 4-fluoro-N-(4-methylbenzyl)benzamide.

The structure consists of a central amide linkage connecting a 4-fluorophenyl ring and a 4-methylbenzyl group. The planarity of the amide group (O=C-N-H) is a critical feature, influencing the molecule's rigidity and hydrogen bonding capabilities. A significant aspect of the structure is the relative orientation of the two aromatic rings, defined by dihedral angles. In the related compound N-(4-methylphenyl)benzamide, the dihedral angle between the benzene (B151609) and methylphenyl rings is 63.41 (5)°. researchgate.net A similar non-planar arrangement is expected for this compound, which impacts its crystal packing and receptor binding. The fluorine and methyl substituents are electron-withdrawing and electron-donating groups, respectively, which modulates the electron density distribution across the molecule.

Table 1: Selected Predicted Geometrical Parameters for this compound Note: These values are representative and based on DFT studies of analogous benzamide (B126) structures.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-H | ~120° |

| Dihedral Angle | Benzene Ring - Amide Plane | ~20-30° |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~60-70° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are critical in defining a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the 4-methylbenzyl ring, while the LUMO is often centered on the electron-deficient 4-fluorobenzoyl moiety. The energy gap can be calculated to predict the molecule's kinetic stability and the energy required for electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative for a benzamide scaffold, calculated using DFT methods.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By correlating the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific functional groups can be achieved. This analysis confirms the molecular structure and provides insight into intramolecular interactions. For a similar compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, vibrational studies have been performed to assign characteristic peaks. researchgate.net

For this compound, key predicted vibrations include the C=O stretching of the amide group, the N-H stretching and bending modes, C-F stretching, and various aromatic C-H and C=C stretching vibrations. Discrepancies between calculated (in the gas phase) and experimental (in the solid state) frequencies can often be attributed to intermolecular hydrogen bonding in the crystal lattice.

Table 3: Predicted Vibrational Frequencies and Assignments Note: Wavenumbers are typical values from DFT calculations on related benzamides.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide N-H | ~3450 |

| C-H Stretch | Aromatic | ~3100-3000 |

| C-H Stretch | Methyl (CH₃) | ~2950 |

| C=O Stretch | Amide I | ~1680 |

| N-H Bend | Amide II | ~1550 |

| C=C Stretch | Aromatic | ~1600-1450 |

| C-F Stretch | Fluoroaromatic | ~1250 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. The map displays different potential values in various colors; red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). eurjchem.com

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the carbonyl oxygen atom and the fluorine atom, making them sites for hydrogen bond donation and electrophilic interactions. Conversely, the most positive potential (blue) is anticipated around the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor. This analysis is crucial for predicting non-covalent interactions in biological systems. eurjchem.com

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. Benzamide derivatives have been investigated as inhibitors for various biological targets.

Molecular docking simulations of this compound against various protein targets can predict its binding mode and estimate its binding affinity, often expressed as a docking score in kcal/mol. researchgate.net A lower (more negative) score generally indicates a more favorable binding interaction.

The simulations reveal the specific interactions that stabilize the ligand-protein complex. For this compound, key interactions are expected to include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor.

Hydrophobic Interactions: The two aromatic rings and the methyl group can engage in hydrophobic interactions with non-polar amino acid residues in the receptor's binding pocket.

Halogen Bonding: The fluorine atom can potentially form halogen bonds with electron-donating atoms in the binding site.

These studies help identify the key amino acid residues involved in binding and provide a rationale for the molecule's potential biological activity, guiding the design of more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results with Potential Protein Targets Note: The targets and scores are representative for benzamide-like scaffolds and serve as examples of potential applications.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Checkpoint Kinase 1 (Chk1) | 2YWP | -8.5 | Gln85, Cys87, Leu15 |

| Butyrylcholinesterase | 4BDS | -9.2 | Trp82, Tyr332, His438 |

| α-Glucosidase | 3A4A | -7.9 | Asp214, Glu276, Asp349 |

| Main Protease (Mpro) | 6LU7 | -7.5 | His41, Cys145, Gln189 |

Ligand-Protein Interaction Profile Characterization

The interaction of a ligand with its protein target is fundamental to its biological activity. For N-benzylbenzamide derivatives, studies have identified them as potential modulators of targets such as soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org Molecular docking studies on similar benzamide derivatives have highlighted the importance of specific structural features in binding.

In a theoretical docking scenario of this compound with a hypothetical receptor, several key interactions can be anticipated. The benzamide core can act as a crucial scaffold. The carbonyl oxygen and the N-H group are prime candidates for forming hydrogen bonds with amino acid residues in a protein's binding pocket. For instance, in studies of other benzamide derivatives, interactions with residues like arginine and threonine have been observed. nih.gov

The aromatic rings of the 4-fluorobenzoyl and 4-methylbenzyl moieties likely engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding site. The fluorine atom, with its electronegativity, can participate in halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. The methyl group on the benzyl (B1604629) ring can contribute to hydrophobic interactions, fitting into a corresponding pocket in the receptor.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Interaction Type | Molecular Feature of Ligand | Potential Interacting Residues |

| Hydrogen Bond | Carbonyl Oxygen, Amide Hydrogen | Arginine, Threonine, Asparagine |

| π-π Stacking | Fluorobenzyl Ring, Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | 4-Methylbenzyl Group | Leucine, Valine, Isoleucine |

| Halogen Bond | Fluorine Atom | Electron-rich atoms (e.g., backbone carbonyls) |

Molecular Dynamics Simulations to Explore Conformational Landscape

Molecular dynamics (MD) simulations provide a powerful tool to understand the dynamic nature of a molecule and its interactions with its environment over time. For a flexible molecule like this compound, MD simulations can reveal its preferred conformations and the stability of its interactions with a protein target.

The simulations would likely explore various orientations of the 4-fluorobenzyl and 4-methylbenzyl rings relative to each other. The conformational flexibility allows the molecule to adapt to the specific shape and chemical environment of a binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand within the binding pocket over the simulation time would indicate the stability of the binding mode. Stable binding is often characterized by low RMSD fluctuations. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.org This analysis is based on the electron distribution of a molecule. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the significance of several types of interactions. Based on analyses of structurally similar fluorinated benzamides, it is expected that H···H contacts would be the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.govnih.gov

Table 2: Predicted Hirshfeld Surface Interaction Contributions for this compound

| Interaction Type | Predicted Contribution |

| H···H | ~50-60% |

| C···H / H···C | ~20-30% |

| O···H / H···O | ~10-15% |

| F···H / H···F | ~5-10% |

| C···C | < 5% |

| N···H / H···N | < 5% |

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties

In the early stages of drug discovery, in silico models are invaluable for predicting the drug-likeness and pharmacokinetic properties of a compound, helping to filter out candidates with unfavorable profiles. eurjchem.com These predictions are typically based on the molecular structure and physicochemical properties.

Several rules-based filters are used to assess drug-likeness. The most well-known is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Other filters like the Ghose filter, Veber's rule, and Egan's rule provide additional criteria. researchgate.net

For this compound, we can predict its properties and assess its compliance with these rules.

Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound

Based on these predicted properties, this compound is expected to comply with Lipinski's, Ghose's, Veber's, and Egan's rules, suggesting good potential for oral bioavailability.

Further in silico predictions can estimate pharmacokinetic parameters. For instance, human intestinal absorption is likely to be high. The blood-brain barrier (BBB) permeability is often predicted based on a combination of factors including logP and TPSA. While a definitive prediction requires more sophisticated models, the physicochemical profile of this compound does not preclude CNS activity.

Table 4: Predicted Pharmacokinetic Properties of this compound

Structure Activity Relationship Sar Studies of 4 Fluoro N 4 Methylbenzyl Benzamide Analogues

Impact of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties. nih.govnih.gov The position and number of fluorine substituents on the aromatic rings of 4-fluoro-N-(4-methylbenzyl)benzamide can significantly influence its biological activity.

Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. nih.gov For instance, the fluorine atom in the para-position of the benzamide (B126) ring, as in the parent compound, can participate in hydrogen bonding or other electrostatic interactions within the receptor's binding pocket. Shifting the fluorine to the ortho or meta positions can change these interactions and affect binding affinity. nih.govacs.org Studies on related benzamide series have shown that substitution at the 2-position (ortho) can lead to potent activity. nih.gov

Moreover, the presence of fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. nih.gov The substitution pattern of fluorine is critical; for example, in some benzothiazole (B30560) derivatives, placing a fluoro group at the 2- and 4-positions of a benzene (B151609) ring enhances potency, while substitution at the 3-position can lead to a loss of activity. nih.gov Difluoro-substitution on the benzoyl moiety has also been shown to increase inhibitory activity in certain series. nih.gov

The following table illustrates the potential impact of altering the fluorine substitution pattern on the benzamide ring on a hypothetical biological target, based on general principles observed in related compound series.

| Compound | Substitution Pattern | Relative Potency (IC₅₀) | Rationale for Activity Change |

| Parent Compound | 4-Fluoro | 1.0 | Baseline activity. |

| Analogue 1 | 2-Fluoro | 0.5 - 1.5 | Altered hydrogen bonding and steric profile in the binding pocket. acs.orgnih.gov |

| Analogue 2 | 3-Fluoro | > 2.0 | Potential loss of a key interaction or introduction of an unfavorable one. nih.gov |

| Analogue 3 | 2,4-Difluoro | < 0.5 | Enhanced binding affinity due to additional favorable interactions or improved electronic properties. nih.gov |

| Analogue 4 | 3,4-Difluoro | 0.8 - 1.2 | Moderate impact, with potential for both positive and negative electronic and steric effects. |

| Analogue 5 | Pentafluoro | Variable | Significant alteration of lipophilicity and electronic properties, which can drastically change activity. nih.gov |

Modifications of the N-(4-Methylbenzyl) Moiety and Their Pharmacological Consequences

The N-(4-methylbenzyl) portion of the molecule plays a crucial role in anchoring the compound within the binding site of its target protein. Modifications to this moiety, including the methyl group and the benzyl (B1604629) ring itself, can have profound pharmacological consequences.

Studies on N-benzyl benzamide derivatives have demonstrated that this scaffold is a versatile pharmacophore for various biological targets, including enzymes like butyrylcholinesterase (BChE) and nuclear receptors like peroxisome proliferator-activated receptor γ (PPARγ). acs.orgnih.gov In a series of N-benzyl benzamide inhibitors of BChE, the substituents on the benzyl ring were found to be critical for potent and selective inhibition. nih.gov

Replacing the methyl group with other substituents, such as hydrogen, larger alkyl groups, or electron-withdrawing/donating groups, can alter the steric and electronic complementarity with the target's binding site. For example, the introduction of sterically demanding groups in the para position of the benzyl ring has been shown to shift the activity profile in dual soluble epoxide hydrolase (sEH)/PPARγ modulators. acs.org The substitution of the benzyl group at the 1-position of benzimidazoles has also been shown to enhance anti-inflammatory action. nih.gov

The table below outlines the potential pharmacological outcomes of modifying the N-(4-methylbenzyl) moiety.

| Compound | Modification of N-(4-Methylbenzyl) Moiety | Potential Pharmacological Consequence |

| Parent Compound | 4-Methylbenzyl | Baseline activity. |

| Analogue 6 | Benzyl (unsubstituted) | May decrease potency if the methyl group is involved in a key hydrophobic interaction. |

| Analogue 7 | 4-Ethylbenzyl | Potency may increase or decrease depending on the size of the hydrophobic pocket. |

| Analogue 8 | 4-Trifluoromethylbenzyl | Can enhance binding through new interactions and increased metabolic stability. nih.gov |

| Analogue 9 | 4-Methoxybenzyl | Introduces a polar group that can form new hydrogen bonds, potentially increasing affinity. |

| Analogue 10 | N-Cyclohexylmethyl | Alters the conformation and lipophilicity, which can significantly impact activity. |

Influence of Substituents on the Benzamide Phenyl Ring

Beyond the fluorine atom, the introduction of other substituents onto the benzamide phenyl ring can significantly modulate the compound's activity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence the reactivity and binding properties of the entire molecule. libretexts.orgresearchgate.net

Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), can increase the acidity of the amide N-H group, potentially strengthening hydrogen bond donation to the receptor. mdpi.com Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or amino (-NH₂), can increase the electron density of the aromatic ring and the amide oxygen, which may enhance interactions with electron-deficient areas of the binding site. rroij.com

The position of the substituent is also critical. For instance, in a series of histone deacetylase (HDAC) inhibitors, molecules with a methyl or amino group at a specific position showed selective antiproliferative activity, but only the amino-substituted compounds exhibited HDAC inhibitory activity. tandfonline.comnih.gov In another study on substituted benzamides, the presence of an electron-withdrawing group was found to be important for antimicrobial activity. nih.gov

The following table summarizes the likely effects of various substituents on the benzamide phenyl ring.

| Compound | Substituent on Benzamide Ring (in addition to 4-Fluoro) | Electronic Effect | Anticipated Impact on Activity |

| Parent Compound | None | - | Baseline activity. |

| Analogue 11 | 2-Chloro | Electron-withdrawing | May increase potency through halogen bonding or favorable electronic effects. nih.gov |

| Analogue 12 | 3-Nitro | Strongly electron-withdrawing | Could enhance binding affinity but may also introduce unfavorable steric bulk. mdpi.com |

| Analogue 13 | 2-Methyl | Electron-donating | May improve activity through favorable steric interactions or by enhancing hydrophobic contacts. tandfonline.com |

| Analogue 14 | 3-Amino | Strongly electron-donating | Can form new hydrogen bonds and alter the electronic character of the ring. tandfonline.comnih.gov |

| Analogue 15 | 2-Methoxy | Electron-donating | May introduce favorable hydrogen bonding but could also cause steric hindrance. nih.gov |

Strategic Derivatization for Enhanced Target Selectivity

A key goal in drug design is to develop compounds that interact selectively with their intended target, thereby minimizing off-target effects. Strategic derivatization of the this compound scaffold can be employed to achieve this. This involves making specific chemical modifications to enhance binding to the desired target while reducing affinity for other related proteins. vensel.orgnih.gov

For example, if the primary target has a large hydrophobic pocket, extending a part of the molecule to fill this space can enhance both potency and selectivity. In the design of selective CYP1B1 inhibitors, a computational approach combining shape and electrostatic comparisons was used to guide the synthesis of benzamide derivatives with improved selectivity. vensel.org

Another strategy involves introducing functional groups that can form specific interactions, such as hydrogen bonds or salt bridges, with unique amino acid residues in the target's binding site that are not present in off-targets. In the development of selective histone deacetylase inhibitors, it was found that the molecular length and the presence of an amino group in a specific position were crucial for potent and selective inhibition of class I HDACs. nih.gov

The table below provides examples of strategic derivatization to enhance target selectivity.

| Derivatization Strategy | Example Modification | Rationale for Enhanced Selectivity |

| Exploiting a unique hydrophobic pocket | Addition of a bulky alkyl group to the benzyl ring. | The larger group fits into a specific hydrophobic pocket of the target enzyme not present in related enzymes. |

| Introducing a specific hydrogen bond donor/acceptor | Incorporation of a hydroxyl or amino group at a key position. | Forms a specific hydrogen bond with a unique residue (e.g., serine, threonine, or glutamine) in the target's active site. tandfonline.com |

| Modulating linker length | Varying the length of the linker between the two aromatic rings. | Optimizes the distance between key binding pharmacophores to better match the topology of the target's binding site. nih.gov |

| Introducing a charged group | Addition of a carboxylic acid or a basic amine. | To form a salt bridge with a corresponding charged residue in the target protein, a feature often absent in off-targets. |

| Regioselective functionalization | Selective chemical transformation at a specific position on one of the aromatic rings. | Allows for the precise placement of functional groups to interact with a specific sub-pocket of the target. nih.gov |

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Molecular Target Identification and Engagement Studies

Comprehensive searches for molecular target identification and engagement studies for 4-fluoro-N-(4-methylbenzyl)benzamide did not yield specific results for this compound. The following sections detail the types of assays that would be relevant for a compound of this class, based on research into structurally related molecules.

Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrase, Glucokinase, Sirtuin-1)

No specific data exists in the public literature regarding the inhibitory activity of this compound against kinases, carbonic anhydrase, glucokinase, or sirtuin-1. However, the broader class of benzamide (B126) derivatives has been investigated for such activities. For instance, various benzamide-containing molecules have been explored as activators of glucokinase, a key regulator of glucose metabolism. Additionally, some benzamide sulfonamides have shown inhibitory effects on carbonic anhydrase isozymes. Without direct experimental evidence, the effect of this compound on these or other enzymes remains unknown.

Receptor Binding Profiling (e.g., GPCRs, Serotonin (B10506) and Dopamine (B1211576) Receptors)

Specific receptor binding affinities for this compound are not documented. Substituted benzamides are known to interact with various receptors, particularly dopamine and serotonin receptors. For example, certain benzamide derivatives have been identified as selective agonists for the dopamine D4 receptor. The N-benzyl moiety is also a common feature in ligands for various receptors. However, the specific binding profile of this compound at G-protein coupled receptors (GPCRs) or other receptor families has not been reported.

Investigation of Protein-Protein Interaction Modulation

There is no available research on the ability of this compound to modulate protein-protein interactions.

Cellular Assays for Functional Pathway Elucidation

Direct cellular assay data for this compound is not present in the scientific literature. The following sections describe the types of cellular assays that are used to investigate the functional effects of related compounds.

In Vitro Cell-Based Activity Assays for Mechanistic Insights (e.g., cell growth inhibition without therapeutic claims)

No studies reporting the in vitro cell-based activity of this compound, such as cell growth inhibition assays, have been identified. Research on other N-benzylbenzamide derivatives has shown that this chemical scaffold can exhibit antiproliferative effects. For instance, a study on novel N-benzylbenzamide derivatives identified compounds that inhibit tubulin polymerization and display significant antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range for the most potent analogs. nih.gov Another class of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been shown to inhibit the USP1/UAF1 deubiquitinase complex, leading to decreased cell survival in non-small cell lung cancer cell lines. nih.gov However, it is crucial to note that these findings are for different, though structurally related, compounds, and no such data is available for this compound.

Analysis of Signaling Pathway Modulation (e.g., ubiquitin-mediated degradation pathways, stemness-related genes)

There is no direct evidence of this compound modulating specific signaling pathways. As mentioned, related N-benzylpyrimidine-based compounds have been shown to inhibit the deubiquitinating enzyme USP1, which is a key regulator of the DNA damage response and involves the ubiquitin pathway. nih.gov This highlights a potential, though unconfirmed, area of investigation for compounds with the N-benzylbenzamide core.

Preclinical In Vivo Studies Focused on Mechanism of Action (e.g., target engagement, biomarker modulation in animal models)

Investigations into a series of novel N-benzylbenzamide derivatives have identified them as potent inhibitors of tubulin polymerization. nih.gov One notable derivative, compound 20b, was found to bind to the colchicine (B1669291) binding site on tubulin, leading to potent anti-vascular activity. nih.gov In a liver cancer cell allograft mouse model, the disodium (B8443419) phosphate (B84403) salt of this compound, 20b-P, was observed to significantly inhibit tumor growth and decrease microvessel density, indicating a clear anti-angiogenic effect in vivo. nih.gov This suggests that the mechanism of action for some N-benzylbenzamide derivatives involves the disruption of the microtubule network, which is crucial for cell division and angiogenesis.

Further mechanistic insights come from studies on other benzamide analogs. Research has demonstrated that certain benzamides can induce apoptosis. For example, studies using declopramide (B1670142) as a lead compound in a mouse pre-B cell line showed that it induced the release of cytochrome c into the cytosol and activated caspase-9. nih.gov This indicates a mitochondrial-mediated apoptotic pathway. The study also noted a G2/M cell cycle block preceding the onset of apoptosis. nih.gov

Another proposed mechanism for a different class of benzamide analogs involves the covalent modification of β-tubulin. nih.govacs.org This mode of action suggests that a nucleophilic amino acid side chain within a target protein could displace a substituent on the benzamide, resulting in a covalent bond. nih.govacs.org This covalent modification could be a key factor in the compound's biological activity.

Additionally, research on an N-phenylbenzamide derivative, IMB-0523, in a duck hepatitis B virus (DHBV) model showed potent antiviral activity. researchgate.net The proposed mechanism involves the upregulation of the intracellular antiviral protein APOBEC3G (A3G). researchgate.net

Applications of 4 Fluoro N 4 Methylbenzyl Benzamide in Chemical Research

Role as a Privileged Scaffold or Pharmacophore in Medicinal Chemistry Design

The N-benzylbenzamide framework, to which 4-fluoro-N-(4-methylbenzyl)benzamide belongs, is considered a privileged scaffold in medicinal chemistry. acs.orgmdpi.com A privileged scaffold is a molecular core structure that is capable of binding to multiple biological targets, thereby serving as a valuable starting point for the design of novel therapeutic agents. The inherent structural features of N-benzylbenzamides, including the aromatic rings and the central amide linkage, allow for a variety of intermolecular interactions with biological macromolecules.

The presence of a fluorine atom at the 4-position of the benzoyl ring and a methyl group on the benzyl (B1604629) moiety in this compound can significantly influence its pharmacological profile. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic properties of a molecule. nih.gov For instance, in a series of imidazole-based N-phenylbenzamide derivatives, a para-substituted fluorine group resulted in the highest cytotoxic activity against several cancer cell lines. nih.gov

Research on N-benzylbenzamide derivatives has demonstrated their potential as inhibitors of various enzymes and receptors. For example, certain N-benzylbenzamides have been identified as potent inhibitors of tyrosinase and tubulin polymerization, highlighting their potential in the development of treatments for skin pigmentation disorders and cancer, respectively. nih.govnih.gov Specifically, a study on novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors showed that these compounds could bind to the colchicine (B1669291) binding site and exhibit potent anti-vascular activity. mdpi.com Another study identified N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting their therapeutic potential for metabolic syndrome. acs.org

The structure-activity relationship (SAR) studies of N-benzylbenzamide derivatives indicate that substitutions on both the benzoyl and benzyl rings are crucial for their biological activity. acs.orgresearchgate.net The specific combination of the 4-fluoro and 4-methylbenzyl groups in the target compound suggests a tailored design to optimize interactions with a specific biological target, although detailed public research on this exact compound is limited.

Table 1: Examples of Bioactive N-Benzylbenzamide Derivatives

| Compound/Series | Biological Target/Activity | Reference |

| N-Benzylbenzamide derivatives | Tyrosinase inhibition | nih.gov |

| Novel N-benzylbenzamide derivatives | Tubulin polymerization inhibition, anti-vascular activity | mdpi.comnih.gov |

| N-Benzylbenzamide derivatives | Dual sEH/PPARγ modulation | acs.org |

| Imidazole-based N-phenylbenzamide with 4-fluoro substitution | Cytotoxic activity against cancer cell lines | nih.gov |

Utilization as a Synthetic Intermediate for Complex Molecule Construction

The this compound structure serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amide bond within the molecule is relatively stable, allowing for modifications at other positions of the aromatic rings.

A key application of related fluorinated benzamides is in the synthesis of radiolabeled compounds for medical imaging. For example, 4-fluorobenzoic acid, a precursor to this compound, is a common starting material for the synthesis of 18F-labeled positron emission tomography (PET) probes. nih.gov The synthesis of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA) from 4-[18F]fluorobenzoic acid highlights a common synthetic strategy where the fluorinated benzoyl moiety is coupled with an amine-containing fragment. nih.gov This suggests that this compound could be synthesized from 4-fluorobenzoic acid and 4-methylbenzylamine (B130917).

Furthermore, patent literature discloses the synthesis of complex molecules where a substituted benzamide (B126) is a key intermediate. For instance, a patent for substituted benzamides describes the synthesis of (RS)-4-Fluoro-N-(4-(2-(piperidin-2-yl)ethyl)phenyl)benzamide hydrochloride, a compound with affinity for trace amine associated receptors (TAARs). cfsre.org This demonstrates how the core benzamide structure can be elaborated to generate compounds with specific pharmacological activities.

The synthesis of various benzamide derivatives often involves the coupling of a substituted benzoic acid or benzoyl chloride with an appropriate amine. nih.govnih.gov The reactivity of the carboxylic acid or its derivative allows for the formation of the amide bond, which is a fundamental transformation in organic synthesis. nih.gov

Table 2: Synthetic Applications of Benzamide Derivatives

| Starting Material/Intermediate | Synthesized Product Class | Application | Reference |

| 4-[18F]Fluorobenzoic acid | N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide | PET imaging probe for melanoma | nih.gov |

| Substituted benzamides | (RS)-4-Fluoro-N-(4-(2-(piperidin-2-yl)ethyl)phenyl)benzamide | TAAR1 receptor ligands | cfsre.org |

| N-Substituted benzamides | Antitumor agents | Histone deacetylase inhibitors | nih.gov |

| N-benzylbenzamide | Benzoic acid and benzylamine | Hydrolysis for functional group transformation | nih.gov |

Development as a Molecular Probe for Biological System Investigations

The structural features of this compound make it an interesting candidate for the development of molecular probes for biological imaging and sensing. The presence of the fluorine atom is particularly advantageous for developing probes for PET and nuclear magnetic resonance (NMR) spectroscopy.

As previously mentioned, the 4-fluorobenzamide (B1200420) moiety is a key component in the PET imaging agent [18F]-DAFBA, designed for the detection of melanoma. nih.gov The introduction of the radioactive isotope 18F allows for non-invasive imaging of biological processes at the molecular level. The development of such probes is crucial for early disease detection and for monitoring therapeutic responses. The synthesis of [18F]-DAFBA involved the coupling of [18F]fluorobenzoic acid with N,N-diethylethylenediamine, demonstrating a viable pathway for incorporating the 4-fluorobenzamide scaffold into imaging agents. nih.gov

Beyond radiolabeling, fluorinated molecules are increasingly being used in the design of fluorescent probes. The introduction of fluorine can modulate the photophysical properties of a fluorophore, such as its quantum yield and photostability. rsc.orgsemanticscholar.org While there is no direct report on this compound as a fluorescent probe, the principles of fluorogenic probe design suggest that this scaffold could be modified to create sensors for specific biological analytes or environments. mdpi.comnih.gov For example, fluorinated nanobodies have been developed for targeted molecular imaging using secondary ion mass spectrometry (SIMS). semanticscholar.org

The development of molecular probes often requires a modular design, where a recognition element is linked to a signaling unit. The N-benzylbenzamide structure provides a stable and synthetically accessible platform to which different recognition motifs and signaling moieties can be attached.

Table 3: Principles and Examples of Fluorinated Molecular Probes

| Probe Type | Principle | Example Application | Reference(s) |

| 18F-labeled PET Probes | Radioactive decay for imaging | Melanoma imaging with [18F]-DAFBA | nih.gov |

| Fluorinated Fluorescent Probes | Modulation of photophysical properties | Cellular imaging of mRNA with fluorinated molecular beacons | rsc.org |

| Fluorinated Nanobodies | SIMS-detectable isotope for targeted imaging | Imaging of cellular proteins | semanticscholar.org |

| Fluorogenic Probes | Fluorescence activation upon binding to a target | Imaging of proteins and RNA in living systems | mdpi.comnih.govnih.gov |

Future Perspectives and Emerging Research Avenues for 4 Fluoro N 4 Methylbenzyl Benzamide Research

Integration of Advanced Chemoinformatics and Machine Learning for Predictive Modeling

The confluence of chemoinformatics and machine learning has revolutionized the early stages of drug discovery, offering powerful tools for predicting the properties and potential activities of novel compounds. nih.govmdpi.com For 4-fluoro-N-(4-methylbenzyl)benzamide, these computational approaches can provide crucial insights, guiding experimental work and minimizing resource expenditure.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, stands as a primary avenue for investigation. mdpi.com By building models based on datasets of structurally related benzamides with known biological activities, it would be possible to predict the potential efficacy of this compound against various targets. Machine learning algorithms, such as support vector machines (SVM) and deep neural networks, can analyze molecular descriptors—physicochemical, topological, and quantum-chemical properties—to generate these predictions. nih.govmdpi.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step. rasayanjournal.co.innih.gov Machine learning models trained on extensive toxicological and pharmacokinetic data can forecast the compound's likely behavior in vivo. This pre-emptive analysis helps in identifying potential liabilities, such as poor bioavailability or a high risk of toxicity, early in the development process. nih.gov Such predictive efforts can significantly streamline the path to identifying promising lead compounds for further development. mdpi.com

Table 1: Hypothetical Predictive Modeling Data for this compound

| Predictive Model Type | Predicted Parameter | Predicted Value | Implication for Research |

|---|---|---|---|

| QSAR | Kinase Inhibitory Score | 0.78 | High potential as a kinase inhibitor; warrants in vitro screening. |

| ADMET Model | Human Oral Bioavailability | >80% | Favorable for potential oral administration. |

| ADMET Model | Blood-Brain Barrier Permeation | Low | Suggests primary activity outside the central nervous system. |

| Toxicity Model | hERG Inhibition Probability | 0.15 | Low risk of cardiac toxicity. |

| Toxicity Model | Ames Mutagenicity | Negative | Low likelihood of being mutagenic. |

Exploration of Novel Synthetic Methodologies for Enantioselective Synthesis

The synthesis of benzamides is a well-established area of organic chemistry, yet there remains a continuous drive for greener, more efficient, and stereoselective methods. proquest.com For this compound, future research could focus on moving beyond traditional coupling reagents, which often generate significant chemical waste.

Novel approaches could include the use of enzyme-catalyzed amide bond formation or the development of new catalytic systems that operate under milder conditions, potentially in aqueous media. proquest.com The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, would also enhance efficiency and reduce the environmental impact of the synthesis. proquest.com

A particularly important frontier is enantioselective synthesis. If the compound or its derivatives are found to interact with a chiral biological target, it is highly probable that one enantiomer will be significantly more active or have a different pharmacological profile than the other. Research into asymmetric hydrogenation or the use of chiral catalysts in the coupling process could provide a direct route to enantiomerically pure this compound. This would be a crucial step in developing a refined understanding of its structure-activity relationship.

Table 2: Comparison of Potential Synthetic Routes

| Synthetic Methodology | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Traditional Amide Coupling | High yield, well-understood. | Use of hazardous reagents, waste generation. | Optimization with greener coupling agents. |

| Biocatalytic Synthesis | High selectivity, environmentally friendly. | Enzyme stability, substrate scope. | Screening for suitable hydrolase or ligase enzymes. |

| Asymmetric Catalysis | Direct access to single enantiomers. | Catalyst cost and development. | Design of novel chiral ligands for transition metal catalysts. |

| Flow Chemistry Synthesis | Improved safety, scalability, and control. | Initial setup cost, potential for clogging. | Development of a continuous flow process for multi-step synthesis. |

Investigation of Undiscovered Biological Roles or Interactions

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities. mdpi.com The specific combination of a fluoro substituent, known to often enhance metabolic stability and binding affinity, and a methylbenzyl group suggests several plausible, yet unexplored, biological roles for this compound.

Future research should involve broad-based biological screening against a variety of targets. Benzamide derivatives have shown activity as anticancer agents, and the structural features of this compound could make it a candidate for inhibiting specific protein kinases or other enzymes involved in cell signaling pathways. rasayanjournal.co.in Other benzamides are known to interact with G-protein coupled receptors (GPCRs) or ion channels.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, could guide this exploration. For instance, the amide bond in this compound could be compared to other linkers in known pharmacologically active molecules. mdpi.com Investigating its potential to modulate pathways associated with inflammation, metabolic disorders, or neurodegenerative diseases could uncover novel therapeutic applications.

Table 3: Potential Biological Targets for Investigation

| Target Class | Specific Example(s) | Rationale for Investigation |

|---|---|---|

| Protein Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Many kinase inhibitors contain substituted benzamide structures. |

| GPCRs | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | The benzamide moiety is common in antipsychotic and antiemetic drugs. |

| Ion Channels | Sodium Channels, Calcium Channels | Fluorinated aromatic rings can interact favorably with channel pores. |

| Nuclear Receptors | Androgen Receptor | Some anti-androgens feature complex benzamide structures. researchgate.net |

| Enzymes | Carbonic Anhydrase | The related N-(2-fluoro-benzyl)-4-sulfamoyl-benzamide is a known inhibitor. nih.gov |

Development of Advanced Analytical Techniques for Compound Quantification and Metabolite Profiling

As a compound moves through the discovery pipeline, robust analytical methods for its detection and measurement become essential. The development of sensitive and specific techniques for quantifying this compound in biological matrices like plasma, urine, and tissue homogenates is a key research avenue.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical work. researchgate.net Future research would focus on optimizing chromatographic conditions to achieve sharp peaks and short run times, and on fine-tuning mass spectrometer parameters for maximum sensitivity and selectivity.

Equally important is the investigation of the compound's metabolic fate. Untargeted metabolic profiling using high-resolution mass spectrometry (HRMS) can identify the major and minor metabolites formed in vitro (e.g., in human liver microsomes or hepatocytes) and in vivo. nih.govnih.gov Common metabolic pathways for compounds of this type include N-dealkylation, hydroxylation of the aromatic rings, and oxidation of the methyl group. researchgate.netsemanticscholar.org Identifying these metabolites is crucial, as they may have their own pharmacological activity or contribute to toxicity. These identified metabolites can then serve as biomarkers of exposure in clinical or forensic settings. nih.govnih.gov

Table 4: Hypothetical Analytical Data for Metabolite Profiling

| Compound/Metabolite | Proposed Biotransformation | Exact Mass [M+H]⁺ | Expected LC-MS/MS Transition (m/z) |

|---|---|---|---|

| This compound | Parent Compound | 244.1132 | 244.1 → 123.0 |

| M1 | Hydroxylation (Aromatic Ring) | 260.1081 | 260.1 → 123.0 |

| M2 | N-dealkylation | 124.0397 (4-fluorobenzamide) | 124.0 → 108.0 |

| M3 | Oxidation of Methyl Group | 260.1081 | 260.1 → 139.0 |

| M4 | Dihydrodiol formation | 278.1187 | 278.1 → 260.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.